![molecular formula C20H19ClN4O B11616754 3-(5-(4-Chlorophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol](/img/structure/B11616754.png)
3-(5-(4-Chlorophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol
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Overview
Description
3-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPAN-1-OL is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both triazole and pyrimidine rings in its structure imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 3-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPAN-1-OL typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate followed by cyclization with formamide can yield the triazolopyrimidine core.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro or phenyl groups, leading to the formation of various derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of triazolopyrimidine derivatives as antiviral agents. Specifically, compounds similar to 3-(5-(4-Chlorophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol have been synthesized and evaluated for their ability to inhibit the influenza A virus polymerase complex. This complex is crucial for viral replication, and disrupting its function could lead to effective antiviral therapies. The compound was shown to interfere with the PA-PB1 interface of the polymerase, suggesting its potential as a scaffold for developing new antiviral drugs against influenza viruses .
Antioxidant Properties
The antioxidant activity of compounds related to This compound has also been investigated. Studies indicate that these compounds can scavenge free radicals effectively, demonstrating higher antioxidant capacity compared to standard antioxidants like ascorbic acid. This property is essential in mitigating oxidative stress-related diseases and could lead to therapeutic applications in conditions such as cancer and cardiovascular diseases .
Anti-inflammatory Effects
Compounds within this chemical class have shown promising anti-inflammatory effects through in vitro and in vivo studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, molecular docking studies suggest that derivatives of this compound can serve as potent inhibitors of 5-lipoxygenase (5-LOX), which is implicated in various inflammatory diseases .
Synthesis and Characterization
The synthesis of This compound typically involves multi-step synthetic routes that incorporate readily available reagents. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Structure Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of triazolopyrimidine derivatives is crucial for optimizing their biological activities. Modifications at various positions on the triazolo[1,5-a]pyrimidine ring can lead to enhanced potency against specific biological targets while reducing toxicity profiles. Systematic SAR studies are ongoing to identify the most effective analogs for therapeutic use .
Case Studies
Mechanism of Action
The mechanism of action of 3-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPAN-1-OL involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines and triazoloquinoxalines. Compared to these, 3-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPAN-1-OL is unique due to its specific substitution pattern and the presence of the propanol group. This structural uniqueness contributes to its distinct chemical and biological properties .
Biological Activity
Overview
3-(5-(4-Chlorophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol is a compound belonging to the triazolopyrimidine class, known for its diverse biological activities. This compound features a complex structure that includes a triazole moiety and a chlorophenyl group, enhancing its lipophilicity and potential pharmacological properties. Its molecular formula is C20H19ClN4O with a molecular weight of 366.8 g/mol.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit key kinases involved in cancer cell signaling pathways, such as c-Met and Pim-1. The inhibition of these kinases leads to cell cycle arrest and apoptosis in various cancer cell lines. For instance, studies have reported IC50 values indicating effective antiproliferative activity against cancer cell lines like A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.98 µM to 1.28 µM .
The mechanism of action for this compound involves:
- Kinase Inhibition : It inhibits c-Met and Pim-1 kinases, disrupting growth factor signaling pathways that promote tumor growth.
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through intrinsic pathways, as evidenced by increased markers of apoptosis in treated cells .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Notable Activity |
---|---|---|
5-(4-Chlorophenyl)-1H-[1,2,4]triazole | Structure | Antifungal |
7-(Phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | Structure | Anticancer |
6-(Chlorophenyl)-[1,2,4]triazolo[3,4-b]pyridine | Structure | Anti-inflammatory |
This table illustrates the unique biological activities associated with structurally similar compounds. The presence of the chlorophenyl group in our compound enhances its biological activity compared to others in the same class.
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. Variations in the synthesis process can lead to derivatives with enhanced or altered biological activities. For example:
- Functionalization : Modifications at the triazole or pyrimidine rings can yield compounds with improved potency or selectivity against specific targets.
Study 1: Antiproliferative Activity Assessment
In a study evaluating the antiproliferative effects of this compound on various cancer cell lines:
- Methodology : The MTT assay was employed to determine cell viability post-treatment.
- Results : The compound demonstrated significant cytotoxicity with an IC50 value of 0.98 µM against A549 cells.
Study 2: Mechanistic Insights into Apoptosis Induction
This study focused on understanding how the compound induces apoptosis:
- Findings : Flow cytometry analyses revealed an increase in early and late apoptotic cells after treatment with the compound.
- : The apoptosis induction is likely mediated through mitochondrial pathways.
Q & A
Q. Basic: What are the standard synthetic protocols for this compound, and how can purity be optimized?
Answer:
The synthesis typically involves a multi-component reaction (MCR) strategy. A validated protocol () uses ethyl acetoacetate, 5-amino-1-phenyl-1H-1,2,4-triazole, and 4-chlorobenzaldehyde in ethanol/water (1:1 v/v) with TMDP (tetramethylenediamine phosphate) as a catalyst. Key steps:
- Reflux at 80°C for 2–4 hours under inert conditions.
- Purification via recrystallization (DMF/EtOH mixture) or column chromatography (silica gel, hexane/ethyl acetate gradient).
- Purity optimization: Monitor reaction progress with TLC (silica gel G/UV254 plates) and confirm purity via 1H NMR (400 MHz, DMSO-d6) and elemental analysis (e.g., C, H, N microanalysis) .
Q. Advanced: How can synthetic yield be improved while minimizing side-product formation?
Answer:
Comparative studies ( vs. 11) suggest:
- Catalyst selection: TMDP (tetramethylenediamine phosphate) increases yield (up to 86%) compared to APTS (3-aminopropyltriethoxysilane, ~75%) by enhancing regioselectivity.
- Solvent optimization: Ethanol/water mixtures reduce side reactions (e.g., dimerization) versus pure ethanol.
- Temperature control: Gradual heating (50°C → 80°C) minimizes thermal degradation of intermediates.
- Post-synthetic modifications: Use HPLC (C18 column, acetonitrile/water mobile phase) to isolate the target compound from byproducts like unreacted triazole intermediates .
Q. Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
- 1H NMR: Identify protons on the triazolo-pyrimidine core (δ 6.8–8.2 ppm for aromatic protons) and the propan-1-ol side chain (δ 1.5–2.1 ppm for CH2 groups).
- 13C NMR: Confirm carbonyl (C=O, ~165 ppm) and chlorophenyl substituents.
- X-ray crystallography: Resolve stereochemistry (e.g., dihydro-pyrimidine ring puckering) as in , where C–C bond lengths averaged 1.52 Å .
Q. Advanced: How do substituent variations (e.g., 4-chlorophenyl vs. 4-methylphenyl) affect biological activity?
Answer:
Comparative studies ( ) show:
- Electron-withdrawing groups (e.g., Cl): Enhance binding to kinase targets (e.g., EGFR) due to increased electrophilicity.
- Hydrophobic substituents (e.g., methyl): Improve membrane permeability (logP increase by ~0.5 units).
- Assay validation: Use in vitro kinase inhibition assays (IC50 measurements) and molecular docking (AutoDock Vina) to correlate structure-activity relationships (SAR) .
Q. Basic: What in vitro assays are recommended for preliminary biological evaluation?
Answer:
- Antimicrobial activity: Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans).
- Cytotoxicity: MTT assay (IC50) on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control.
- Enzyme inhibition: Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
Q. Advanced: How can contradictions in biological data (e.g., varying IC50 values) be resolved?
Answer:
- Source analysis: Compare assay conditions (e.g., ATP concentration in kinase assays affects IC50).
- Solubility adjustments: Use DMSO concentration <1% to avoid solvent interference.
- Statistical validation: Apply ANOVA to triplicate datasets (p < 0.05 threshold) .
Q. Advanced: What computational methods support mechanistic studies of its bioactivity?
Answer:
- Molecular dynamics (MD): Simulate ligand-protein binding (e.g., GROMACS, AMBER) to assess stability of triazolo-pyrimidine interactions with ATP-binding pockets.
- QSAR modeling: Use Gaussian09 for DFT calculations (HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity .
Q. Basic: How is stability assessed under physiological conditions?
Answer:
- pH stability: Incubate in PBS (pH 7.4) at 37°C for 24 hours; monitor degradation via HPLC (retention time shifts).
- Thermal stability: TGA analysis (5–10°C/min ramp) to determine decomposition temperature (>200°C typical for triazolo-pyrimidines) .
Q. Advanced: What strategies mitigate toxicity in preclinical studies?
Answer:
- Prodrug design: Modify the propan-1-ol group to a phosphate ester for targeted release.
- Metabolic profiling: Use LC-MS/MS to identify hepatotoxic metabolites (e.g., hydroxylated derivatives) .
Q. Basic: What are the best practices for data reproducibility in synthesis?
Answer:
- Catalyst batch consistency: Source TMDP from validated suppliers (e.g., Merck, Aldrich).
- Reaction monitoring: Standardize TLC conditions (e.g., hexane:ethyl acetate 3:1, UV254 detection) .
Properties
Molecular Formula |
C20H19ClN4O |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol |
InChI |
InChI=1S/C20H19ClN4O/c21-16-10-8-14(9-11-16)17-13-18(15-5-2-1-3-6-15)25-20(22-17)23-19(24-25)7-4-12-26/h1-3,5-6,8-11,13,18,26H,4,7,12H2,(H,22,23,24) |
InChI Key |
LJGKHSMCFXOZDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)CCCO)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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